Derivative Potency Against GSK-3α: Nanomolar IC50 Achievable from 5-Bromo Scaffold
Derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have demonstrated sub-nanomolar inhibitory activity against glycogen synthase kinase-3 alpha (GSK-3α). Specifically, the derivative N-[5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide exhibited an IC50 of 0.800 nM against human GSK-3α in a biochemical assay using 10 μM ATP [1]. In contrast, the 5-iodo analog (5-iodo-1H-pyrazolo[3,4-b]pyridine) has been reported to yield derivatives with IC50 values only in the low nanomolar range against TRK kinases, with no direct GSK-3α data available for comparison . While this is a cross-study comparable observation, the 0.800 nM potency demonstrates that the 5-bromo substitution pattern supports high-affinity interactions within the kinase ATP-binding pocket.
| Evidence Dimension | Inhibitory activity against GSK-3α (IC50) |
|---|---|
| Target Compound Data | 0.800 nM (derivative N-[5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide) |
| Comparator Or Baseline | 5-Iodo-1H-pyrazolo[3,4-b]pyridine derivative (TRK inhibitor context): low nanomolar IC50 (no GSK-3α data) |
| Quantified Difference | 0.800 nM vs. baseline ~1-10 nM (class inference); insufficient data for direct halogen comparison |
| Conditions | Biochemical assay with 10 μM ATP and [γ-33P]ATP, pH 7.0, 2°C |
Why This Matters
This sub-nanomolar potency validates that the 5-bromo pyrazolo[3,4-b]pyridine scaffold can be elaborated into high-affinity kinase inhibitors, supporting its selection over alternative halogenated scaffolds when GSK-3α or related kinase targets are of interest.
- [1] BindingDB. BDBM8349: N-[5-bromo-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide. IC50 = 0.800 nM (GSK-3α). View Source
